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Compound of Interest

N-Benzy N,N-Didesmethyl
Compound Name:
Trimebutine-d5

Cat. No.: B569915

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl N,N-Didesmethyl
Trimebutine-d5, a deuterated analog of a trimebutine metabolite. This document is intended for
researchers, scientists, and professionals in drug development who utilize stable isotope-
labeled compounds as internal standards in pharmacokinetic and metabolic studies.

Chemical Identity and Properties

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an isotope-labeled form of N-Benzyl N,N-
Didesmethyl Trimebutine, which serves as an intermediate in the synthesis of trimebutine
metabolites.[1] Its primary application is as an internal standard for the quantification of
trimebutine and its metabolites in various biological matrices using mass spectrometry-based
assays.[2] The incorporation of five deuterium atoms provides a distinct mass shift, facilitating
accurate measurement without interfering with the chromatographic behavior of the analyte.

Below is a summary of its key chemical and physical properties:
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Property Value

) 3,4,5-Trimethoxybenzoic Acid 2-Phenyl-2-
Chemical Name _
[(phenylmethyl)amino]butyl Ester-d5

Synonyms N-Benzy N,N-Didesmethyl Trimebutine-d5
CAS Number 1246820-31-4

Molecular Formula C27H26DsNOs

Molecular Weight 454.57 g/mol

Appearance Colourless Oil[1]

Storage Conditions 2-8°C Refrigerator[1]

Shipping Conditions Ambient[1]

Chemical Structure

The chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5 is depicted below. The
five deuterium atoms are typically located on the phenyl group of the 2-phenylbutyl moiety.

Caption: Chemical structure of N-Benzyl N,N-Didesmethyl Trimebutine-d5.

Synthesis Pathway

While a specific, detailed synthesis protocol for N-Benzyl N,N-Didesmethyl Trimebutine-d5 is
not publicly available, a plausible synthetic route can be conceptualized based on the synthesis
of trimebutine and its metabolites.[3][4] The process would likely involve the use of a
deuterated starting material, such as deuterated phenyl Grignard reagent, to introduce the
deuterium atoms onto the phenyl ring of the 2-phenylbutyl moiety.

A generalized workflow for the synthesis is outlined below:
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Caption: A conceptual workflow for the synthesis of the target molecule.

Experimental Protocols: Analytical Methods

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is primarily used as an internal standard in
analytical methods for the quantification of trimebutine and its metabolites in biological
samples. High-performance liquid chromatography coupled with tandem mass spectrometry
(HPLC-MS/MS) is the method of choice for such analyses due to its high sensitivity and
selectivity.

Sample Preparation: Liquid-Liquid Extraction

A common method for extracting trimebutine and its metabolites from plasma involves liquid-
liquid extraction.

Protocol:

e To 1 mL of plasma sample, add a known concentration of N-Benzyl N,N-Didesmethyl
Trimebutine-d5 as the internal standard.

e Add a suitable organic solvent (e.g., a mixture of n-hexane and isopropanol).
e Vortex the mixture for 1-2 minutes to ensure thorough mixing.

o Centrifuge at approximately 4000 rpm for 10 minutes to separate the organic and aqueous
layers.

o Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of
nitrogen at 40°C.
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» Reconstitute the residue in the mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system

o Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

Parameter Condition
C18 reverse-phase column (e.g., 50 x 2.1 mm,
Column
3.5 um)
) A: 0.1% Formic acid in waterB: 0.1% Formic
Mobile Phase o o
acid in acetonitrile
Start with 95% A, ramp to 5% A over 5 minutes,
Gradient hold for 2 minutes, then return to initial
conditions.
Flow Rate 0.4 mL/min
Injection Volume 10 uL
Column Temperature 40°C
Mass Spectrometric Conditions (Example):
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Parameter Condition
lonization Mode Positive Electrospray lonization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)

To be optimized for specific instrumentAnalyte
(Trimebutine): e.g., m/z 388.2 -> 165.1Internal
Standard (N-Benzyl N,N-Didesmethyl
Trimebutine-d5): e.g., m/z 459.3 -> [product ion]

MRM Transitions

Capillary Voltage 3.5kV
Source Temperature 150°C
Desolvation Temperature 400°C

Signaling Pathways of Trimebutine

Understanding the mechanism of action of trimebutine provides context for its metabolic
studies. Trimebutine's effects on gastrointestinal motility are mediated through its interaction
with various receptors and ion channels.

Trimebutine's Mechanism of Action

G, 0, K Opioid Receptors] [ Caz* and K* Channels ]
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Caption: Simplified signaling pathway for Trimebutine's action.

Conclusion

N-Benzyl N,N-Didesmethyl Trimebutine-d5 is an essential tool for researchers in the field of
drug metabolism and pharmacokinetics. Its use as an internal standard allows for the accurate
and precise quantification of trimebutine and its metabolites in biological systems. This
technical guide provides a foundational understanding of its chemical properties, a conceptual
synthesis pathway, and detailed analytical methodologies, which can be adapted and optimized
for specific research needs. The contextual information on trimebutine's mechanism of action
further aids in the comprehensive understanding of its physiological effects and metabolic fate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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